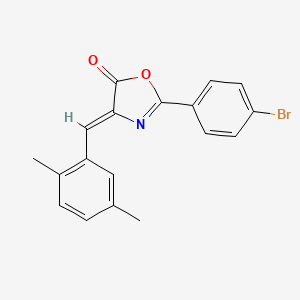
2-(4-bromophenyl)-4-(2,5-dimethylbenzylidene)-1,3-oxazol-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-bromophenyl)-4-(2,5-dimethylbenzylidene)-1,3-oxazol-5(4H)-one, also known as BMB, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the family of oxazolone derivatives, which have been extensively studied for their diverse biological activities.
Scientific Research Applications
2-(4-bromophenyl)-4-(2,5-dimethylbenzylidene)-1,3-oxazol-5(4H)-one has shown promising results in various scientific research applications, including anti-inflammatory, antioxidant, and antitumor activities. It has been reported to inhibit the production of inflammatory mediators such as nitric oxide, prostaglandin E2, and tumor necrosis factor-alpha in lipopolysaccharide-stimulated macrophages. 2-(4-bromophenyl)-4-(2,5-dimethylbenzylidene)-1,3-oxazol-5(4H)-one also exhibits potent antioxidant activity by scavenging free radicals and reducing oxidative stress. Furthermore, 2-(4-bromophenyl)-4-(2,5-dimethylbenzylidene)-1,3-oxazol-5(4H)-one has been shown to possess significant antitumor activity against various cancer cell lines, including breast, lung, and colon cancer.
Mechanism of Action
The mechanism of action of 2-(4-bromophenyl)-4-(2,5-dimethylbenzylidene)-1,3-oxazol-5(4H)-one is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in inflammation, oxidative stress, and cancer progression. 2-(4-bromophenyl)-4-(2,5-dimethylbenzylidene)-1,3-oxazol-5(4H)-one has been shown to inhibit the activation of nuclear factor-kappa B, a transcription factor that plays a crucial role in the regulation of inflammatory and immune responses. 2-(4-bromophenyl)-4-(2,5-dimethylbenzylidene)-1,3-oxazol-5(4H)-one also inhibits the activation of mitogen-activated protein kinases, which are involved in the regulation of cell growth, differentiation, and apoptosis. Moreover, 2-(4-bromophenyl)-4-(2,5-dimethylbenzylidene)-1,3-oxazol-5(4H)-one has been reported to induce cell cycle arrest and apoptosis in cancer cells by regulating the expression of various genes involved in these processes.
Biochemical and Physiological Effects:
2-(4-bromophenyl)-4-(2,5-dimethylbenzylidene)-1,3-oxazol-5(4H)-one has been shown to modulate various biochemical and physiological processes, including the regulation of oxidative stress, inflammation, and cancer progression. It has been reported to reduce the levels of reactive oxygen species and lipid peroxidation in cells exposed to oxidative stress. 2-(4-bromophenyl)-4-(2,5-dimethylbenzylidene)-1,3-oxazol-5(4H)-one also inhibits the expression of various pro-inflammatory cytokines and chemokines, thereby reducing the inflammatory response. Furthermore, 2-(4-bromophenyl)-4-(2,5-dimethylbenzylidene)-1,3-oxazol-5(4H)-one has been shown to induce apoptosis and inhibit cell proliferation in cancer cells, thereby preventing tumor growth and metastasis.
Advantages and Limitations for Lab Experiments
2-(4-bromophenyl)-4-(2,5-dimethylbenzylidene)-1,3-oxazol-5(4H)-one has several advantages for lab experiments, including its high purity, stability, and low toxicity. It can be easily synthesized in the laboratory using simple and cost-effective methods. However, 2-(4-bromophenyl)-4-(2,5-dimethylbenzylidene)-1,3-oxazol-5(4H)-one has certain limitations, including its low solubility in water and some organic solvents, which can affect its bioavailability and pharmacokinetic properties. Moreover, the mechanism of action of 2-(4-bromophenyl)-4-(2,5-dimethylbenzylidene)-1,3-oxazol-5(4H)-one is not fully understood, and further studies are required to elucidate its therapeutic potential and optimize its pharmacological properties.
Future Directions
There are several future directions for the research on 2-(4-bromophenyl)-4-(2,5-dimethylbenzylidene)-1,3-oxazol-5(4H)-one, including the optimization of its pharmacological properties, the development of novel drug delivery systems, and the identification of new therapeutic targets. 2-(4-bromophenyl)-4-(2,5-dimethylbenzylidene)-1,3-oxazol-5(4H)-one can be modified to improve its solubility, bioavailability, and pharmacokinetic properties, which can enhance its therapeutic efficacy. Moreover, the development of novel drug delivery systems, such as nanoparticles and liposomes, can improve the targeted delivery of 2-(4-bromophenyl)-4-(2,5-dimethylbenzylidene)-1,3-oxazol-5(4H)-one to specific tissues and cells. Furthermore, the identification of new therapeutic targets, such as epigenetic regulators and immune checkpoints, can expand the therapeutic applications of 2-(4-bromophenyl)-4-(2,5-dimethylbenzylidene)-1,3-oxazol-5(4H)-one and enhance its clinical utility.
Conclusion:
In conclusion, 2-(4-bromophenyl)-4-(2,5-dimethylbenzylidene)-1,3-oxazol-5(4H)-one is a promising heterocyclic compound that has shown significant potential in various scientific research applications, including anti-inflammatory, antioxidant, and antitumor activities. Its mechanism of action involves the inhibition of various signaling pathways involved in inflammation, oxidative stress, and cancer progression. 2-(4-bromophenyl)-4-(2,5-dimethylbenzylidene)-1,3-oxazol-5(4H)-one has several advantages for lab experiments, including its high purity, stability, and low toxicity. However, it also has certain limitations, including its low solubility and the need for further optimization of its pharmacological properties. Future research on 2-(4-bromophenyl)-4-(2,5-dimethylbenzylidene)-1,3-oxazol-5(4H)-one can expand its therapeutic applications and enhance its clinical utility.
Synthesis Methods
The synthesis of 2-(4-bromophenyl)-4-(2,5-dimethylbenzylidene)-1,3-oxazol-5(4H)-one involves the condensation reaction between 4-bromoaniline and 2,5-dimethylbenzaldehyde in the presence of acetic acid and glacial acetic acid. The reaction mixture is refluxed for several hours, and the resulting product is purified by recrystallization from ethanol. The yield of 2-(4-bromophenyl)-4-(2,5-dimethylbenzylidene)-1,3-oxazol-5(4H)-one obtained from this method is around 70%.
properties
IUPAC Name |
(4Z)-2-(4-bromophenyl)-4-[(2,5-dimethylphenyl)methylidene]-1,3-oxazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrNO2/c1-11-3-4-12(2)14(9-11)10-16-18(21)22-17(20-16)13-5-7-15(19)8-6-13/h3-10H,1-2H3/b16-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NENLEGABTGPRKD-YBEGLDIGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C=C2C(=O)OC(=N2)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C)/C=C\2/C(=O)OC(=N2)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromophenyl)-4-(2,5-dimethylbenzylidene)-1,3-oxazol-5(4H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2,3-dihydro-1,4-benzodioxin-2-yl)-N-{[6-(1-pyrrolidinylcarbonyl)imidazo[2,1-b][1,3]thiazol-5-yl]methyl}ethanamine](/img/structure/B6088703.png)
![N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]-2-nitrobenzamide](/img/structure/B6088708.png)
![3-(1,3-benzodioxol-5-yl)-N-[(5-methyl-4H-1,2,4-triazol-3-yl)methyl]-3-phenylpropanamide](/img/structure/B6088710.png)
![2'-[({4-[(2-thienylcarbonyl)amino]phenyl}amino)carbonyl]-2-biphenylcarboxylic acid](/img/structure/B6088718.png)
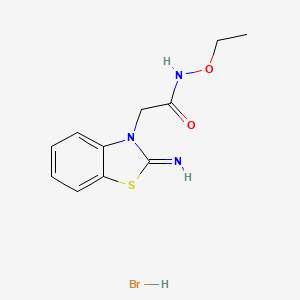
![ethyl 1-[(6-chloro-4-oxo-4H-chromen-3-yl)methyl]-2-piperidinecarboxylate](/img/structure/B6088737.png)
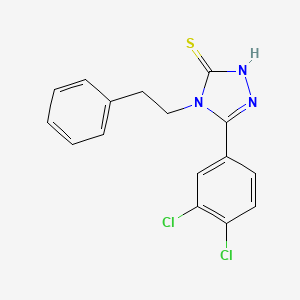
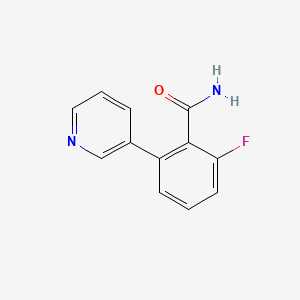
![1-[(1,2-dimethyl-1H-imidazol-5-yl)methyl]-N-[3-(1H-pyrazol-1-yl)phenyl]-3-piperidinecarboxamide](/img/structure/B6088767.png)
![N-(2,4-dimethoxyphenyl)-3-{1-[1-methyl-2-(methylthio)ethyl]-4-piperidinyl}propanamide](/img/structure/B6088771.png)
![3-nitro-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B6088778.png)
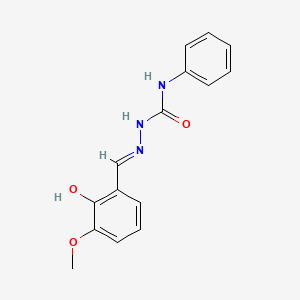
![4-({3-[1-(2,3-difluorobenzyl)-4-piperidinyl]-1-pyrrolidinyl}carbonyl)pyridine 1-oxide](/img/structure/B6088802.png)
![5-[(2,6-dimethylphenoxy)methyl]-N-{[1-(2-methoxyethyl)-5-oxo-3-pyrrolidinyl]methyl}-3-isoxazolecarboxamide](/img/structure/B6088808.png)